9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione
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Overview
Description
9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are seven-membered heterocycles containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized one-pot synthesis techniques to ensure high yield and purity. These methods often employ multicomponent reactions and recyclization processes to streamline the production and minimize waste .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzazepine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzazepines with various functional groups, which can further be utilized in the synthesis of more complex molecules .
Scientific Research Applications
9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the benzazepine scaffold .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepines like 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and its derivatives .
Uniqueness
9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione is unique due to its specific substitution pattern and the presence of a methyl group at the 9-position, which can influence its biological activity and chemical reactivity compared to other benzazepines .
Properties
IUPAC Name |
9-methyl-3,4-dihydro-1H-1-benzazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-2-4-8-9(13)5-6-10(14)12-11(7)8/h2-4H,5-6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBLMNGAJFMPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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